

2,3-Dichlorophenylhydrazine Hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3-Dichlorophenylhydrazine
Hydrochloride

Cat. No.: B1590000

[Get Quote](#)

Technical Guide: 2,3-Dichlorophenylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of **2,3-Dichlorophenylhydrazine Hydrochloride** (CAS No: 21938-47-6), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its core physical and chemical properties, explores its primary applications in organic synthesis, outlines standard analytical methodologies for its characterization, and provides critical safety and handling protocols. The information herein is intended for researchers, scientists, and drug development professionals who utilize substituted phenylhydrazines in their work.

Core Chemical and Physical Properties

2,3-Dichlorophenylhydrazine Hydrochloride is a substituted hydrazine derivative typically supplied as a hydrochloride salt to enhance its stability.^[1] Its physical state at room temperature is a white to light yellow or orange crystalline powder. A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of 2,3-Dichlorophenylhydrazine Hydrochloride

Property	Value	Source(s)
CAS Number	21938-47-6	[2]
Molecular Formula	C ₆ H ₇ Cl ₃ N ₂	[3][4]
Molecular Weight	213.49 g/mol	[4]
Alternate Molecular Weight	213.5 g/mol	[3]
Appearance	White to off-white powder; White to light yellow/orange powder to crystal	[4]
Purity	Typically >97.0% (by HPLC)	
Storage Temperature	2-8°C (Refrigerator)	[4]
Free Base CAS No.	13147-14-3	[4]
Free Base Melting Point	113.5-115.4 °C	[5][6]
Free Base Molecular Weight	177.03 g/mol	[7][8]

Note: The molecular weight and formula correspond to the hydrochloride salt form unless specified as the free base.

Chemical Structure

The molecular structure is fundamental to understanding the reactivity and properties of the compound. The hydrazine group (-NHNH₂) attached to a dichlorinated benzene ring is the key functional feature.

Caption: Chemical structure of **2,3-Dichlorophenylhydrazine Hydrochloride**.

Applications in Organic Synthesis

Substituted phenylhydrazines are versatile building blocks in organic chemistry, and **2,3-Dichlorophenylhydrazine Hydrochloride** is no exception. Its primary utility lies in its role as a precursor for synthesizing complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules.[8][9]

Key Applications Include:

- Pharmaceutical Intermediates: It is a crucial starting material for the synthesis of new antibacterial, anti-diabetic, anticancer, antiviral, and antihypertensive drugs.[9][10]
- Pesticide Synthesis: The compound is used to create insecticides, bactericides, and herbicides.[9]
- Fischer Indole Synthesis: While not explicitly detailed in the provided results, phenylhydrazines are the cornerstone reagents for the Fischer indole synthesis, a classic and powerful method for constructing indole rings, a common motif in pharmaceuticals.
- Pyrazole Synthesis: It can be reacted with compounds like ethyl 2-cyano-3-ethoxyacrylate to form pyrazole derivatives, which are important scaffolds in medicinal chemistry.[9] For example, reacting it with (E)-ethyl 2-cyano-3-ethoxyacrylate in the presence of potassium carbonate yields ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate.[9]

Synthesis and Manufacturing Insights

The industrial production of substituted phenylhydrazines, including the 2,3-dichloro derivative, typically follows a well-established chemical route.[9] The process involves two main steps: diazotization followed by reduction.

Caption: Generalized workflow for the synthesis of phenylhydrazine hydrochlorides.

Causality in the Synthesis Protocol:

- **Diazotization:** 2,3-Dichloroaniline is treated with sodium nitrite (NaNO_2) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (-5 to 0 °C).[8][11] The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing.[8]
- **Reduction:** The resulting diazonium salt is then reduced. A common and effective reducing agent for this transformation is stannous chloride (SnCl_2) dissolved in concentrated HCl.[8][11] The mixture is stirred until the reaction is complete, causing the desired phenylhydrazine hydrochloride to precipitate out of the solution.[8] The product can then be isolated via filtration.[11]

Modern approaches, including continuous flow processes, are being developed to improve the safety and efficiency of this synthesis by minimizing the accumulation of the unstable diazonium intermediate.[\[10\]](#)

Analytical Characterization Protocols

Ensuring the identity and purity of **2,3-Dichlorophenylhydrazine Hydrochloride** is paramount for its use in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC (Generalized)

This protocol is a generalized procedure based on standard methods for analyzing related compounds.[\[12\]](#)[\[13\]](#) Method optimization and validation are required for specific applications.

- System Preparation:
 - Chromatograph: An HPLC system equipped with a UV detector (e.g., PDA detector).[\[12\]](#)
 - Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) is a common choice.[\[12\]](#)
 - Column Temperature: Maintain at a constant temperature, typically 30°C.[\[13\]](#)
- Mobile Phase Preparation:
 - Prepare mobile phase A and B. For example, Mobile Phase A could be an aqueous buffer (e.g., disodium hydrogen phosphate) and Mobile Phase B could be acetonitrile.[\[13\]](#) The exact composition and gradient must be optimized to achieve separation from potential impurities like positional isomers or starting material.
- Sample Preparation:
 - Accurately weigh a sample of **2,3-Dichlorophenylhydrazine Hydrochloride**.
 - Dissolve and dilute the sample to a known concentration (e.g., 1 mg/mL) using a suitable diluent (e.g., a mixture of water and methanol).

- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.[13]
 - Detection Wavelength: A wavelength such as 254 nm is often suitable for aromatic compounds.[13]
 - Injection Volume: 5-20 µL.[13]
 - Elution: A gradient elution is typically employed to separate compounds with different polarities.
- Data Analysis:
 - The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard.

Safety, Handling, and Storage

2,3-Dichlorophenylhydrazine Hydrochloride is a hazardous substance and requires careful handling in a professional laboratory setting.[2][14]

Hazard Identification (GHS Classification):

- Acute Toxicity, Oral: Harmful or toxic if swallowed.[3][7]
- Skin Corrosion/Irritation: Causes skin irritation.[3][7]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[3][7]
- Respiratory Irritation: May cause respiratory irritation.[3][7]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]
- Personal Protective Equipment:

- Gloves: Wear appropriate chemical-resistant gloves.[[15](#)]
- Eye Protection: Use safety glasses with side-shields or goggles.[[15](#)]
- Clothing: Wear a lab coat.[[14](#)]
- Respiratory: If dust is generated, use an approved particulate respirator (e.g., N95).[[16](#)]
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[[15](#)]

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[[14](#)][[15](#)]
Recommended storage is under refrigeration (2-8°C).[[4](#)]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[[15](#)]

Conclusion

2,3-Dichlorophenylhydrazine Hydrochloride is a valuable reagent with significant applications as a building block for pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, safe handling procedures, and analytical methods is essential for its effective and safe utilization in a research and development environment. The data and protocols presented in this guide serve as a foundational resource for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. calpaclab.com [calpaclab.com]

- 3. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2,3-Dichlorophenyl Hydrazine | 13147-14-3 [amp.chemicalbook.com]
- 6. 13147-14-3 CAS MSDS (2,3-Dichlorophenyl Hydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,3-Dichlorophenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 8. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]
- 9. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 11. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [2,3-Dichlorophenylhydrazine Hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590000#2-3-dichlorophenylhydrazine-hydrochloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com